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molecular formula C14H10ClNO3S2 B8688568 N-(3-chloro-4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide

N-(3-chloro-4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide

Cat. No. B8688568
M. Wt: 339.8 g/mol
InChI Key: HUWAMJAMAUCVCJ-UHFFFAOYSA-N
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Patent
US08466157B2

Procedure details

0.987 g N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide (3) was suspended in 10 ml methanol, to which was added 3 ml hydrogen peroxide solution (35%). The mixture was stirred at r.t. for 2 h. Additional 3 ml hydrogen peroxide solution was added followed by 1 ml HCl solution (4 M in dioxane). The reaction was continued for another 2 h. The organic solvent was removed via rotavap and the residue was redissolved in ethyl acetate (100 ml). Washed with water (20 ml×3) and brine (20 ml×2), the organic phase was dried over Mg2SO4. The organic phase was filtered and concentrated. The crude product was separated via flash chromatography (Hex/EtOAc) affording 244 mg (22.2%) brown solid, m.p.: 113-115° C.
Quantity
0.987 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
22.2%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH:12][S:13]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)(=[O:15])=[O:14])=[CH:4][CH:3]=1.OO.[ClH:23]>CO>[Cl:23][C:3]1[CH:4]=[C:5]([NH:12][S:13]([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)(=[O:15])=[O:14])[C:6]2[C:11]([C:2]=1[OH:1])=[CH:10][CH:9]=[CH:8][CH:7]=2

Inputs

Step One
Name
Quantity
0.987 g
Type
reactant
Smiles
OC1=CC=C(C2=CC=CC=C12)NS(=O)(=O)C=1SC=CC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was continued for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed via rotavap
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in ethyl acetate (100 ml)
WASH
Type
WASH
Details
Washed with water (20 ml×3) and brine (20 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was separated via flash chromatography (Hex/EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C2=CC=CC=C2C1O)NS(=O)(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 244 mg
YIELD: PERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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